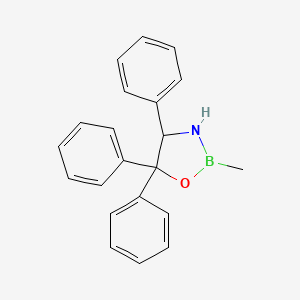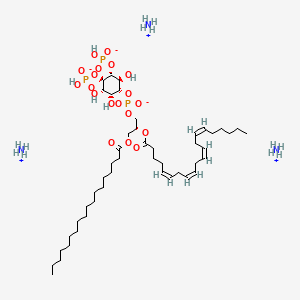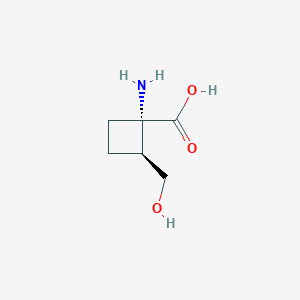![molecular formula C35H36ClO4P2Rh- B12278712 (Bicyclo[2.2.1]hepta-2,5-diene)[(2S,3S)-bis(diphenylphosphino)-butane] rhodium(I) perchlorate](/img/structure/B12278712.png)
(Bicyclo[2.2.1]hepta-2,5-diene)[(2S,3S)-bis(diphenylphosphino)-butane] rhodium(I) perchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Bicyclo[2.2.1]hepta-2,5-diene)[(2S,3S)-bis(diphenylphosphino)-butane] rhodium(I) perchlorate is a complex organometallic compound. It features a rhodium center coordinated to a bicyclo[2.2.1]hepta-2,5-diene ligand and a chiral bis(diphenylphosphino)butane ligand. This compound is notable for its applications in catalysis, particularly in asymmetric hydrogenation reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Bicyclo[2.2.1]hepta-2,5-diene)[(2S,3S)-bis(diphenylphosphino)-butane] rhodium(I) perchlorate typically involves the reaction of rhodium(I) chloride with the bicyclo[2.2.1]hepta-2,5-diene ligand in the presence of the chiral bis(diphenylphosphino)butane ligand. The reaction is usually carried out in an inert atmosphere, such as under nitrogen or argon, to prevent oxidation. The resulting complex is then treated with perchloric acid to form the perchlorate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and reactors helps in maintaining consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(Bicyclo[2.2.1]hepta-2,5-diene)[(2S,3S)-bis(diphenylphosphino)-butane] rhodium(I) perchlorate undergoes various types of reactions, including:
Oxidation: The rhodium center can be oxidized, leading to changes in the coordination environment.
Reduction: The compound can participate in reduction reactions, often facilitated by the rhodium center.
Substitution: Ligands in the complex can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include hydrogen gas (for hydrogenation reactions), oxidizing agents like oxygen or peroxides, and various ligands for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction type. For example, in hydrogenation reactions, the product is typically a reduced organic molecule, while in substitution reactions, the product is a new rhodium complex with different ligands.
Applications De Recherche Scientifique
(Bicyclo[2.2.1]hepta-2,5-diene)[(2S,3S)-bis(diphenylphosphino)-butane] rhodium(I) perchlorate has a wide range of applications in scientific research:
Chemistry: It is widely used as a catalyst in asymmetric hydrogenation reactions, which are important for the synthesis of chiral molecules.
Biology: The compound’s catalytic properties are utilized in the synthesis of biologically active compounds, including pharmaceuticals.
Medicine: It plays a role in the development of drugs, particularly those requiring chiral synthesis.
Industry: The compound is used in the production of fine chemicals and in various industrial catalytic processes.
Mécanisme D'action
The mechanism of action of (Bicyclo[2.2.1]hepta-2,5-diene)[(2S,3S)-bis(diphenylphosphino)-butane] rhodium(I) perchlorate involves the coordination of substrates to the rhodium center, followed by catalytic transformation. The chiral bis(diphenylphosphino)butane ligand induces chirality in the reaction products, making it highly valuable for asymmetric synthesis. The molecular targets and pathways involved include the activation of hydrogen and the formation of chiral centers in organic molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Rhodium(I) chloride: A simpler rhodium complex used in various catalytic reactions.
Rhodium(I) dicarbonyl chloride: Another rhodium complex with different ligands, used in hydroformylation reactions.
Rhodium(I) bis(1,5-cyclooctadiene): A rhodium complex with cyclooctadiene ligands, used in hydrogenation and hydroformylation reactions.
Uniqueness
(Bicyclo[2.2.1]hepta-2,5-diene)[(2S,3S)-bis(diphenylphosphino)-butane] rhodium(I) perchlorate is unique due to its chiral ligand, which imparts enantioselectivity to the reactions it catalyzes. This makes it particularly valuable for the synthesis of chiral molecules, which are important in pharmaceuticals and fine chemicals.
Propriétés
IUPAC Name |
bicyclo[2.2.1]hepta-2,5-diene;3-diphenylphosphanylbutan-2-yl(diphenyl)phosphane;rhodium;perchlorate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28P2.C7H8.ClHO4.Rh/c1-23(29(25-15-7-3-8-16-25)26-17-9-4-10-18-26)24(2)30(27-19-11-5-12-20-27)28-21-13-6-14-22-28;1-2-7-4-3-6(1)5-7;2-1(3,4)5;/h3-24H,1-2H3;1-4,6-7H,5H2;(H,2,3,4,5);/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCRPGOFNYYFPOJ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)P(C1=CC=CC=C1)C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4.C1C2C=CC1C=C2.[O-]Cl(=O)(=O)=O.[Rh] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H36ClO4P2Rh- |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
721.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(3-aminopropyl)-3-[2-[2-[2-[2-[2-[(1E,3E,5Z)-5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanamide;chloride](/img/structure/B12278648.png)


![2-{3-[(1H-imidazol-1-yl)methyl]azetidine-1-carbonyl}-6-methoxy-1H-indole](/img/structure/B12278668.png)
![5-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B12278675.png)





